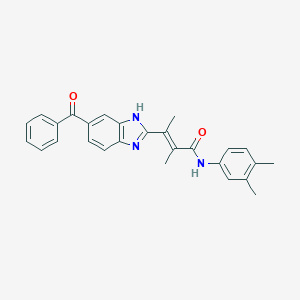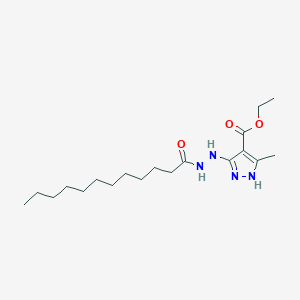
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, also known as DMBC, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclopentanone derivatives and has been shown to exhibit a range of interesting properties that make it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is not fully understood, but it is believed to involve the formation of charge transfer complexes between the 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone molecule and other electron-donating or electron-accepting molecules. These charge transfer complexes are thought to play a key role in the electrical properties of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and its potential applications in various scientific fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. However, some studies have suggested that 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone may have potential applications in the field of drug discovery. 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to exhibit interesting properties such as high binding affinity to certain protein targets, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is its excellent charge transport properties, which make it an attractive candidate for use in various scientific applications. However, 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone also has some limitations, such as its relatively low solubility in common solvents and its tendency to degrade under certain conditions.
Orientations Futures
There are several future directions for research on 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. One potential direction is the development of new synthetic methods for 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone that are more efficient and environmentally friendly. Another potential direction is the investigation of the biochemical and physiological effects of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, particularly its potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone can be achieved through a series of chemical reactions that involve the use of different reagents and solvents. One of the most common methods for synthesizing 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone involves the reaction between 2-cyclopentenone and 1,3-dithiol-2-one in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps that lead to the formation of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as the final product.
Applications De Recherche Scientifique
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is in the field of organic electronics. 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to exhibit excellent charge transport properties, making it an attractive candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has also been studied for its potential applications in the field of molecular electronics, where it has been shown to exhibit interesting properties such as high conductivity and low resistance.
Propriétés
Formule moléculaire |
C16H16OS2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H16OS2/c1-11-3-2-4-12(9-11)10-13-5-6-14(15(13)17)16-18-7-8-19-16/h2-4,9-10H,5-8H2,1H3/b13-10+ |
Clé InChI |
MYHLGOONGVEDTF-JLHYYAGUSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/2\CCC(=C3SCCS3)C2=O |
SMILES |
CC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
SMILES canonique |
CC1=CC(=CC=C1)C=C2CCC(=C3SCCS3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)


![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)